5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid
Description
5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is an isoxazole derivative featuring a quinoline substituent at position 3 and a carboxylic acid group at position 4. Its synthesis involves the nucleophilic addition of a primary amine group (from 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) with an aromatic aldehyde under catalysis by indium(III) trifluoromethanesulfonate, achieving yields of 63–81% . Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including immunosuppressive and antiviral properties.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-methyl-3-quinolin-5-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-12(14(17)18)13(16-19-8)10-4-2-6-11-9(10)5-3-7-15-11/h2-7H,1H3,(H,17,18) |
InChI Key |
OMMVYWNWCOLAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C3C=CC=NC3=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route Using Indium(III) Trifluoromethanesulfonate Catalysis
A highly efficient method involves the nucleophilic addition of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide to quinoline-5-carboxaldehyde catalyzed by indium(III) trifluoromethanesulfonate. This reaction forms the isoxazole ring fused with the quinolyl substituent at position 3 and introduces the carboxylic acid at position 4.
- Reaction conditions: Typically performed in refluxing methanol for 2–3 hours.
- Yields: Reported yields range from 63% to 81%, indicating good efficiency.
- Advantages: Metal triflate catalysis offers mild conditions and high selectivity, minimizing side reactions.
Stepwise Synthesis via Ethyl-5-Methylisoxazole-4-Carboxylate Intermediate
This approach is adapted from the preparation of related isoxazole carboxylic acids (e.g., 5-methylisoxazole-4-carboxylic acid) and involves:
Formation of Ethyl Ethoxymethyleneacetoacetic Ester:
- React ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C to yield ethyl ethoxymethyleneacetoacetic ester.
Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate:
- Treat the ester with sodium acetate and hydroxylamine sulfate at −20 to 10 °C, forming the isoxazole ring.
Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid:
- React the ester with a strong acid (e.g., 60% sulfuric acid) at ~85 °C to hydrolyze the ester to the acid.
Purification by Crystallization:
- Crystallize the acid from solvents such as toluene and acetic acid mixtures to improve purity.
-
- React the acid with thionyl chloride (preferably anhydrous) in solvents like toluene to form 5-methylisoxazole-4-carbonyl chloride.
-
- React the acid chloride with quinoline derivatives or anilines under amine base catalysis (e.g., triethylamine) at 0–50 °C to form the target compound or its analogs.
This method has been optimized to minimize by-products such as isomeric impurities and 2-cyanoacetoacetic anilide derivatives, achieving high HPLC purity (99.8–100%).
Reaction Conditions and Optimization
| Step | Reaction | Reagents/Conditions | Temperature (°C) | Notes | Yield/Quality |
|---|---|---|---|---|---|
| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate + triethylorthoformate + acetic anhydride | 75–150 | Heating under controlled temperature | High conversion |
| 2 | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Sodium acetate + hydroxylamine sulfate in ethanol/water | −20 to 10 | Slow addition, vigorous stirring | ~85% crude yield |
| 3 | Hydrolysis to acid | 60% H2SO4, reflux with distillation of ethanol | ~85 | 4 hours reaction time | Complete conversion |
| 4 | Crystallization | Solvent mixture (toluene + acetic acid) | Heating and cooling cycles | Removes impurities | ~99.9% purity |
| 5 | Acid chloride formation | Thionyl chloride, anhydrous, in toluene | Ambient to reflux | Excess SOCl2 used | High yield |
| 6 | Coupling with amine | Trifluoromethyl aniline + triethylamine | 0–50 (preferably 5–15) | Controlled temperature to avoid side reactions | 99.8–100% purity |
Hydrolysis and Decarboxylation Reactions Relevant to Isoxazole Derivatives
Hydrolysis and decarboxylation steps are critical in modifying the isoxazole ring and carboxylic acid group:
| Reaction Type | Reagents | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (1 eq), aqueous EtOH | 70–80 | β-Keto amide intermediate | 65–75 |
| Acid-catalyzed decarboxylation | Conc. HCl or H2SO4 reflux | 100–120 | 5-Methyl-3-(5-quinolyl)isoxazole | 80–85 |
These reactions are useful for structural modifications or degradation studies of related compounds.
Summary of Key Research Findings
- The use of indium(III) trifluoromethanesulfonate as a catalyst in cyclocondensation reactions provides a high-yielding, regioselective route to 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid with yields between 63% and 81%.
- The stepwise synthesis via ethyl-5-methylisoxazole-4-carboxylate intermediate allows for scalable production with high purity after crystallization and acid chloride formation.
- Crystallization solvents such as toluene and acetic acid mixtures are critical for obtaining high purity products.
- Careful control of reaction temperatures and reagent stoichiometry minimizes by-products and improves overall yield and quality.
- Hydrolysis and decarboxylation reactions provide pathways for further functional transformations or analog synthesis.
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The isoxazole ring undergoes hydrolysis under basic conditions. For example:
-
Base-mediated hydrolysis : Treatment with NaOH (1–2 equivalents) in aqueous ethanol at 70–80°C cleaves the isoxazole ring, yielding intermediates such as β-keto amides. Subsequent decarboxylation under reflux produces 5-methyl-3-(5-quinolyl)isoxazole derivatives .
-
Acid-catalyzed decarboxylation : Exposure to HCl or H₂SO₄ at elevated temperatures (100–120°C) removes the carboxylic acid group, generating 5-methyl-3-(5-quinolyl)isoxazole .
Table 1: Hydrolysis Conditions and Products
Esterification and Amidation
The carboxylic acid group participates in classical condensation reactions:
-
Ester formation : Reacting with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or DCC produces methyl/ethyl esters. For instance, methyl ester synthesis achieves 90% yield under reflux .
-
Amide coupling : Using DCC or EDCl with amines/hydrazines generates amides. Tertiary amines like triethylamine enhance reaction efficiency .
Table 2: Amidation Reactions
| Amine/Hydrazine | Coupling Agent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | DCC | DMF | 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxanilide | 78 |
| Benzylamine | EDCl/HOBt | DCM | N-Benzylamide derivative | 82 |
Electrophilic Substitution on the Quinoline Ring
The quinoline moiety undergoes electrophilic substitution at position 8:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group (8-nitro derivative, 60% yield) .
-
Halogenation : Br₂/FeBr₃ in CCl₄ produces 8-bromo-5-methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid (55% yield) .
Nucleophilic Reactions on the Isoxazole Ring
The isoxazole’s nitrogen and oxygen atoms participate in nucleophilic attacks:
-
Ring-opening with hydrazine : Hydrazine hydrate in ethanol opens the isoxazole ring, forming a pyrazole derivative (70% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone intermediate .
Coordination Chemistry
The carboxylic acid and quinoline nitrogen act as ligands for metal complexes:
-
Cu(II) complexes : Reacting with CuCl₂ in methanol forms a 1:2 metal-ligand complex, confirmed by X-ray crystallography .
-
Fe(III) complexes : Forms stable octahedral complexes with potential catalytic applications .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the isoxazole and quinoline moieties, yielding a fused tetracyclic product (45% yield) .
Biological Derivatization
The compound serves as a precursor for bioactive hybrids:
-
Peptide conjugates : Solid-phase synthesis links it to α-amino acids via amide bonds, producing peptidomimetics with enhanced protease resistance .
-
Hydrazide derivatives : Condensation with carbohydrazides generates hydrazone-linked analogs showing antitumor activity (IC₅₀ = 12–18 μM against HeLa cells) .
Key Challenges and Limitations
Scientific Research Applications
5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The isoxazole ring and quinoline moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The quinoline substituent in the target compound distinguishes it from other isoxazole-4-carboxylic acid derivatives. Key structural analogs include:
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid (phenyl substituent) .
- 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid (thiophene substituent) .
- 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylic acid (electron-withdrawing nitro group) .
- 5-Methyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid (pyridine substituent) .
Key Observations :
Key Observations :
Physicochemical Properties
*Calculated based on structural analogs. †Estimated; quinoline’s hydrophobicity increases logP. ‡Predicted due to aromatic substituent.
Biological Activity
5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This molecular formula indicates the presence of functional groups that contribute to its biological activity.
The mechanism through which 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, leading to downstream signaling changes.
- Antimicrobial and Anticancer Activities : The unique structural features allow it to exhibit both antimicrobial and anticancer properties by inducing apoptosis in cancer cells and inhibiting bacterial growth.
Antimicrobial Activity
Research has indicated that 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, the IC50 value for human promyelocytic leukemia (HL-60) cells was reported at approximately 75 µM. The mechanism involved apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 75 |
| MCF-7 (breast cancer) | 50 |
| A549 (lung cancer) | 100 |
Case Studies
- Study on HL-60 Cells : A study investigated the effect of various isoxazole derivatives, including 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid. The results indicated a significant decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .
- Antimicrobial Screening : In another study, a series of isoxazole derivatives were tested for antimicrobial activity. The results showed that the presence of the quinoline moiety enhanced the antibacterial efficacy against Gram-positive bacteria.
Safety and Toxicology
Preliminary toxicological assessments indicate that 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid has a favorable safety profile with low acute toxicity in animal models. The ED50 values obtained from writhing tests suggest that it has anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with lower toxicity levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation between quinoline derivatives and isoxazole precursors. For analogs like ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate, titanium-catalyzed reactions improve yield and regioselectivity . Optimize conditions by testing catalysts (e.g., TiCl₄ vs. Pd(OAc)₂), reflux temperatures (110–120°C), and solvent systems (acetic acid/ethanol). Monitor intermediates via TLC or HPLC to minimize by-products. Sodium acetate in acetic acid can facilitate cyclization, as shown in related isoxazole syntheses .
Q. How should researchers characterize the structural integrity of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic Acid?
- Methodological Answer : Use a multi-technique approach:
- HRMS for molecular weight validation.
- NMR (¹H, ¹³C, 2D experiments like COSY/HSQC) to confirm substituent positions and quinoline-isoxazole connectivity.
- X-ray diffraction for crystalline derivatives to resolve stereochemistry, as demonstrated for ethyl isoxazole carboxylate analogs .
- FT-IR to identify carboxylic acid (-COOH, ~1700 cm⁻¹) and quinoline C=N stretches (~1600 cm⁻¹).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adopt protocols for isoxazole derivatives:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol/dust inhalation.
- Storage : Keep at 2–8°C in airtight containers under argon to prevent hydrolysis .
- Emergency Measures : Flush eyes with saline (15+ minutes) and decontaminate skin with soap/water. Avoid releasing into the environment .
Advanced Research Questions
Q. How does the quinoline substituent influence the compound’s electronic properties and reactivity compared to phenyl analogs?
- Methodological Answer : The electron-deficient quinoline ring increases π-π stacking affinity but reduces nucleophilicity at the isoxazole 4-position. Conduct DFT calculations to compare HOMO-LUMO gaps and Hammett σ values (quinoline σ ≈ +0.71 vs. phenyl σ = 0). Experimentally, evaluate reactivity via Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. Kinetic studies can quantify differences in coupling efficiency .
Q. What strategies mitigate contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Address discrepancies by:
- Purity Control : Use HPLC (>95% purity) to eliminate impurities affecting bioassays .
- Standardized Assays : For glutamate receptor studies, employ radioligand competition with [³H]CNQX under controlled pH (7.4) and ion concentrations (2 mM Ca²⁺).
- Meta-Analysis : Compare IC₅₀ values across ≥3 replicates using FRET-based calcium flux assays. Control for solvent effects (e.g., DMSO vs. saline) .
Q. What solid-phase synthesis techniques enable incorporation of this compound into α/β-mixed peptides, and how does ultrasonic agitation improve coupling efficiency?
- Methodological Answer :
- Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF.
- Coupling : Use ultrasonic agitation (40 kHz, 30 W) to reduce reaction time from 12 hours to 2 hours by enhancing resin penetration .
- Cleavage & Purification : Cleave with TFA/thioanisole/water (95:2.5:2.5) and purify via RP-HPLC (C18 column, 0.1% TFA gradient).
- Validation : Confirm peptide sequence with tandem MS/MS and quantify β-amino acid insertion efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
